molecular formula C19H32O2Si B12642628 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-

5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-

Cat. No.: B12642628
M. Wt: 320.5 g/mol
InChI Key: AVGJBWUTQUIPOS-UHFFFAOYSA-N
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Description

5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-: is a complex organic compound with a unique structure that includes a benzocyclooctene ring system and a tert-butyldimethylsilyl (TBDMS) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield various reduced forms of the benzocyclooctene ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, derivatives of this compound may be explored for their potential biological activity. The presence of the benzocyclooctene ring system and the hydroxyl group can interact with biological targets, potentially leading to new therapeutic agents .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the benzocyclooctene ring can participate in π-π interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- is unique due to its specific combination of the benzocyclooctene ring and the TBDMS protecting group. This combination provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Biological Activity

5-Benzocyclooctenol, with the IUPAC name 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- , is a complex organic compound that has garnered interest in various fields of chemical and biological research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzocyclooctene moiety and a silyl ether functional group. The presence of the tert-butyldimethylsilyl (TBDMS) group provides stability and influences its reactivity.

PropertyValue
Molecular FormulaC15H24O2Si
Molecular Weight284.4 g/mol
CAS Number1246814-52-7
SolubilitySoluble in organic solvents

Research indicates that compounds similar to 5-benzocyclooctenol exhibit various biological activities including:

  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, which can prevent oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.

Pharmacological Studies

Several studies have assessed the biological activity of compounds related to 5-benzocyclooctenol. Notable findings include:

  • In Vitro Antioxidant Activity : A study demonstrated that derivatives of benzocyclooctene exhibited significant antioxidant activity when tested using DPPH and ABTS radical scavenging assays .
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced efficacy against specific bacterial strains.
  • Anti-inflammatory Response : In cellular models of inflammation, compounds with similar structures were shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 1: Antioxidant Efficacy

A comparative study assessed the antioxidant capacity of various benzocyclooctene derivatives. The results showed that compounds with hydroxyl groups exhibited higher radical scavenging activity compared to their silyl-protected counterparts. This suggests that the biological activity may be significantly influenced by functional group positioning and steric effects.

Study 2: Antimicrobial Properties

In a controlled laboratory setting, a series of tests were conducted to evaluate the effectiveness of 5-benzocyclooctenol against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating potential as a lead compound for developing new antimicrobial agents.

Properties

Molecular Formula

C19H32O2Si

Molecular Weight

320.5 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-ol

InChI

InChI=1S/C19H32O2Si/c1-18(2,3)22(5,6)21-16-11-12-17-15(14-16)10-8-7-9-13-19(17,4)20/h11-12,14,20H,7-10,13H2,1-6H3

InChI Key

AVGJBWUTQUIPOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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